3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one

Catalog No.
S12593142
CAS No.
M.F
C19H18N2O2S
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]th...

Product Name

3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one

IUPAC Name

3-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzothiazol-2-one

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H18N2O2S/c1-13-12-14-6-2-3-7-15(14)21(13)18(22)10-11-20-16-8-4-5-9-17(16)24-19(20)23/h2-9,13H,10-12H2,1H3

InChI Key

SUVXKRCGSWNWMW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCN3C4=CC=CC=C4SC3=O

The compound 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule characterized by its unique structure, which integrates an indoline moiety with a benzo[d]thiazolone core. Its molecular formula is C18H16N2O3C_{18}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 308.33 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity and reactivity.

, including:

  • Oxidation: This process can yield sulfoxides or sulfones, depending on the oxidizing agents used.
  • Reduction: Reduction reactions can convert the compound into thiol or amine derivatives.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its properties and potential biological activities.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Research into the biological activity of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one suggests that it may exhibit significant pharmacological properties. Compounds with similar structures have been shown to possess:

  • Antimicrobial activity: Potential effectiveness against various bacterial strains.
  • Anticancer properties: Inhibition of cancer cell proliferation through interference with critical signaling pathways.

These activities make it a candidate for further investigation in drug development.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the indoline moiety: Starting from appropriate precursors, the indoline structure is synthesized through cyclization reactions.
  • Construction of the benzo[d]thiazolone core: This can be achieved by reacting substituted benzoyl chlorides with thioamides under acidic or basic conditions.
  • Coupling reaction: The final step involves coupling the indoline derivative with the benzo[d]thiazolone, often utilizing coupling agents to facilitate the formation of the desired product.

The potential applications of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one include:

  • Medicinal Chemistry: As a lead compound in the development of new pharmaceutical agents targeting microbial infections or cancer.
  • Material Science: Utilized in creating new materials with specific electronic or optical properties due to its unique chemical structure.

Interaction studies are crucial for understanding how this compound interacts at the molecular level with biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one, each exhibiting unique properties and activities:

Compound NameCAS NumberKey Features
2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one899996-01-1Contains an isothiazolone core; potential anticancer activity.
4-(3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylstyryl)-1-methylpyridin-1-ium iodide2097189-04-1Exhibits fluorescent properties; used in imaging applications .
3,3-Di(1H-indol-3-yl)-1-methylindolin-2-one3119602Known for its strong biological activity against cancer cells .

These compounds highlight the diversity within this chemical class and underscore the unique structural attributes of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one, which may contribute to its distinct biological activities and potential therapeutic applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

338.10889899 g/mol

Monoisotopic Mass

338.10889899 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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